

# 2-Aminopropan-2-ol: A Technical Overview of a Lesser-Known Isomer

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## Compound of Interest

Compound Name: 2-Aminopropan-2-ol

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Aminopropan-2-ol** (CAS Number: 14008-30-1). It is important to distinguish this compound from its more common isomer, 1-Amino-2-propanol. While extensive experimental data is available for the latter, **2-Aminopropan-2-ol** is a less-characterized molecule, with much of the available data being theoretical or predicted. This guide collates the available information and highlights the areas where further experimental validation is required.

## Chemical and Physical Properties

Quantitative data for **2-Aminopropan-2-ol** is sparse and largely based on computational predictions. The following tables summarize the available information, drawing a clear distinction between predicted and experimental values where available. For comparison, the experimentally determined properties of the related, but distinct, compound 1-Amino-2-propanol are also provided.

Table 1: General and Physical Properties of **2-Aminopropan-2-ol**

Property	Value (Predicted)	Reference
Molecular Formula	C <sub>3</sub> H <sub>9</sub> NO	<a href="#">[1]</a>
Molecular Weight	75.11 g/mol	<a href="#">[1]</a>
Boiling Point	115.9 ± 23.0 °C	
Density	0.947 ± 0.06 g/cm <sup>3</sup>	
pKa	Data not available	
Solubility	Data not available	

Table 2: Comparative Physical Properties of Propanolamine Isomers

Property	2-Aminopropan-2-ol (Predicted)	1-Amino-2-propanol (Experimental)
CAS Number	14008-30-1 <a href="#">[1]</a>	78-96-6 <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	115.9 ± 23.0 °C	160 °C <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	Data not available	-2 °C <a href="#">[2]</a> <a href="#">[3]</a>
Density	0.947 ± 0.06 g/cm <sup>3</sup>	0.973 g/mL at 25 °C <a href="#">[2]</a> <a href="#">[3]</a>

## Spectroscopic Data

To date, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Aminopropan-2-ol** is not readily available in public databases. The structural differences between **2-Aminopropan-2-ol** and its isomers would result in distinct spectral fingerprints.

## Synthesis and Reactivity

Detailed and validated experimental protocols for the synthesis of pure **2-Aminopropan-2-ol** are not well-documented in the scientific literature. General methods for the synthesis of aminopropanols often yield mixtures of isomers, and purification of **2-Aminopropan-2-ol** may present a significant challenge.

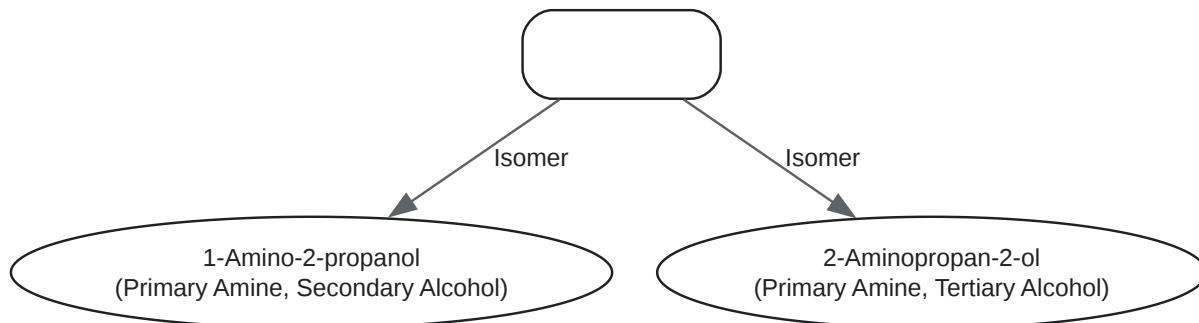
The chemical reactivity of **2-Aminopropan-2-ol** is predicted to be characteristic of a primary amine and a tertiary alcohol. The presence of the amino group confers basic properties, while the tertiary alcohol functionality would influence its oxidation and substitution reactions.

## Safety and Handling

Specific toxicological and safety data for **2-Aminopropan-2-ol** is not available. For handling, it is prudent to follow the safety precautions for related amino alcohols, such as 1-Amino-2-propanol, which is classified as corrosive and can cause skin burns and eye damage.<sup>[4][5]</sup> Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. Work should be conducted in a well-ventilated area.

## Logical Relationship of Propanolamine Isomers

The following diagram illustrates the structural relationship between **2-Aminopropan-2-ol** and its more common isomer, 1-Amino-2-propanol.



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Caption: Constitutional isomers of aminopropanol.

## Conclusion and Future Directions

This technical guide consolidates the currently available information on **2-Aminopropan-2-ol**. It is evident that there is a significant lack of experimental data for this compound. Future research should focus on:

- Development of a reliable and selective synthesis protocol.

- Thorough experimental characterization of its physical and chemical properties.
- Acquisition and analysis of its spectroscopic data (NMR, IR, MS).
- Evaluation of its toxicological profile and handling requirements.

Such studies are essential for a complete understanding of this molecule and to enable its potential applications in research and development.

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